2-Hydrazinyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Hydrazinyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3 It is characterized by the presence of a hydrazinyl group (-NHNH2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Mechanism of Action
Target of Action
It is noted that this compound is a derivative of polycyclic heteroaromatic compounds and is useful as a trpa1 modulator . TRPA1 is a member of the transient receptor potential channel family and plays a role in sensing pain and inflammation.
Mode of Action
As a TRPA1 modulator, it may interact with the TRPA1 channels, influencing their activity and thus modulating the sensation of pain .
Result of Action
As a TRPA1 modulator, it may influence the activity of TRPA1 channels, potentially affecting the sensation of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the hydrazinyl group, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-Hydrazinyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: This compound has a hydroxyl group instead of a hydrazinyl group, leading to different chemical reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: The precursor in the synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine, it contains a chlorine atom instead of a hydrazinyl group.
Uniqueness
This compound is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The hydrazinyl group allows for various functionalization reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in diverse research and industrial applications .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJYGJBOYHPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363124 | |
Record name | 2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-85-4 | |
Record name | 2-Hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89570-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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